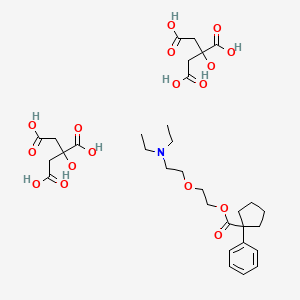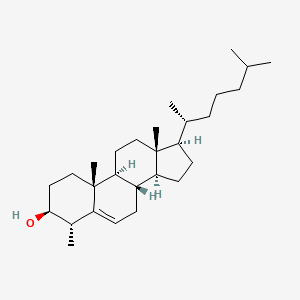![molecular formula C26H28O16 B11935470 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schaftoside is a flavonoid compound, specifically a flavone-C-glycoside, known for its diverse biological activities. It is commonly found in various plants, including rice and traditional Chinese medicinal herbs. Schaftoside has gained attention for its potential therapeutic applications, particularly in the treatment of diseases such as COVID-19 and cerebral ischemia-reperfusion injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
Schaftoside can be synthesized through a series of glycosylation reactions. The biosynthesis of schaftoside involves the sequential action of two C-glucosyltransferases (CGTs). The first enzyme, CGTa, catalyzes the C-glucosylation of the 2-hydroxyflavanone aglycone, while the second enzyme, CGTb, catalyzes the C-arabinosylation of the mono-C-glucoside .
Industrial Production Methods
Industrial production of schaftoside typically involves extraction from natural sources such as rice and other plants. The extraction process may include steps like solvent extraction, column chromatography, and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Schaftoside undergoes various chemical reactions, including glycosylation, oxidation, and interaction with proteins. The glycosylation pathway involves the addition of sugar moieties to the flavonoid backbone, while oxidation reactions can modify the hydroxyl groups on the flavonoid structure .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of schaftoside include glycosyltransferases, oxidizing agents, and solvents like dimethyl sulfoxide (DMSO) and methanol. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the enzymes and reagents .
Major Products Formed
The major products formed from the reactions involving schaftoside include various glycosylated derivatives and oxidized forms of the compound. These products can exhibit different biological activities and properties depending on the specific modifications .
Scientific Research Applications
Mechanism of Action
Schaftoside exerts its effects through various molecular targets and pathways. In the context of COVID-19, it inhibits the 3CL pro and PL pro proteases of the SARS-CoV-2 virus, thereby preventing viral replication. Additionally, it enhances the immune response of host cells . In cerebral ischemia-reperfusion injury, schaftoside activates the AMPK/mTOR pathway, promoting autophagy and reducing apoptosis and inflammation . It also interacts with the NlCDK1 protein in rice, contributing to plant defense against pests .
Comparison with Similar Compounds
Schaftoside is structurally similar to other flavonoid glycosides such as isoschaftoside, violanthin, and isoviolanthin. These compounds share similar glycosylation patterns but differ in the specific sugar moieties attached to the flavonoid backbone . Schaftoside is unique in its dual glycosylation pattern, with both glucose and arabinose moieties, which contributes to its distinct biological activities and potential therapeutic applications .
Similar Compounds
Isoschaftoside: A flavonoid glycoside with similar biological activities but different glycosylation patterns.
Violanthin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.
Isoviolanthin: A closely related compound with similar molecular structure and biological activities
Schaftoside’s unique glycosylation pattern and diverse biological activities make it a compound of significant interest in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C26H28O16 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H28O16/c27-6-13-16(32)18(34)20(36)26(40-13)41-23-17(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-22(14)24(21(23)37)42-25-19(35)15(31)11(30)7-38-25/h1-5,11,13,15-16,18-20,25-28,30-37H,6-7H2/t11-,13-,15-,16-,18+,19+,20-,25?,26?/m1/s1 |
InChI Key |
NIABBGMPPWXWOJ-JQSBCWDXSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)OC2=C3C(=C(C(=C2O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C3C(=C(C(=C2O)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)



![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)

![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)


![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)

![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)
